N-[(3-bromophenyl)methyl]cyclobutanamine
Overview
Description
Molecular Structure Analysis
The molecular weight of “N-[(3-bromophenyl)methyl]cyclobutanamine” is 254.17 . The IUPAC name is N-(3-bromo-4-methylbenzyl)cyclobutanamine . The InChI code is 1S/C12H16BrN/c1-9-5-6-10(7-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 .It should be stored at a temperature of 28°C . Unfortunately, no further physical and chemical properties were found in the search results.
Scientific Research Applications
Cyclobutane-Containing Alkaloids: Drug Discovery and Biological Activities
Cyclobutane-containing alkaloids, extracted from terrestrial and marine species, have shown a range of biological activities, including antimicrobial, antibacterial, antitumor, among others. These compounds represent a significant source of novel leads for drug discovery, highlighting their potential in developing new therapeutic agents. The review by Sergeiko et al. (2008) discusses the origin, synthesis, and biological activities of these alkaloids, emphasizing their importance in medicinal chemistry and potential applications in treating various health conditions (Sergeiko et al., 2008).
DNA Methyltransferase Inhibitors: Epigenetic Cancer Therapies
In the context of epigenetic modifications, cyclobutane derivatives may serve as scaffolds or inspiration for developing DNA methyltransferase inhibitors, a class of compounds with potential in epigenetic cancer therapy. Lyko and Brown (2005) review the state of DNA methyltransferase inhibitors, exploring their efficacy as antitumor agents and highlighting the importance of further research in optimizing these compounds for therapeutic use (Lyko & Brown, 2005).
Photodynamic Therapy in Dermatology
The application of cyclobutane-containing compounds may extend into photodynamic therapy (PDT), a treatment modality for various dermatological conditions. Lee and Baron (2011) discuss the current evidence and applications of PDT, including its effectiveness, safety, and cosmetic outcomes. While not directly mentioning N-[(3-bromophenyl)methyl]cyclobutanamine, the review underscores the potential of cyclobutane-based photosensitizers in dermatology (Lee & Baron, 2011).
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSRZVDTWOZWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]cyclobutanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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